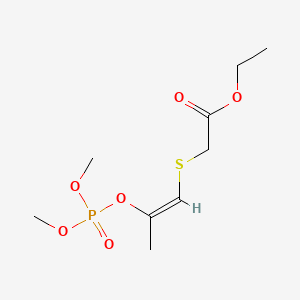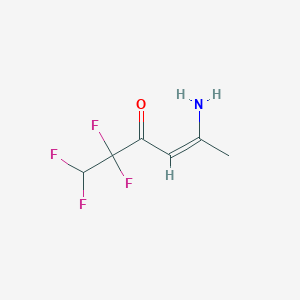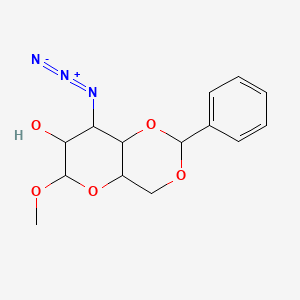
Agn-PC-00efma
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-00efma is a chemical compound with the molecular formula C14H17N3O5 . It contains a total of 41 bonds, including 24 non-hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 positively charged nitrogen, 1 hydroxyl group, 1 secondary alcohol, and 4 aliphatic ethers
Preparation Methods
The synthesis of Agn-PC-00efma involves several steps. One common method includes the use of emulsification and nanoprecipitation techniques. These methods involve varying the polymer and tensoactive concentrations, the organic solvent fraction, and the sonication amplitude . Additionally, the preparation process can be adjusted to yield nanoparticles with specific characteristics while maintaining reproducible results . Industrial production methods may involve scaling up these laboratory techniques to produce larger batches of the compound.
Chemical Reactions Analysis
Agn-PC-00efma undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with increased oxygen content, while reduction reactions may result in the removal of oxygen atoms .
Scientific Research Applications
Agn-PC-00efma has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used in the development of new drugs or as a tool for studying biological processesIn industry, it can be used in the production of advanced materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of Agn-PC-00efma involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Agn-PC-00efma can be compared with other similar compounds, such as AGN-PC-0CUK9P and various nitrogen-rich Ag-N compounds. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, AGN-PC-0CUK9P has shown high affinity for both RET and VEGFR2 receptors, making it a potential dual inhibitor for kinase and angiogenesis activity .
Properties
CAS No. |
20379-52-6 |
|---|---|
Molecular Formula |
C14H17N3O5 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
8-azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C14H17N3O5/c1-19-14-11(18)10(16-17-15)12-9(21-14)7-20-13(22-12)8-5-3-2-4-6-8/h2-6,9-14,18H,7H2,1H3 |
InChI Key |
RNDFEGLTMSTFOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


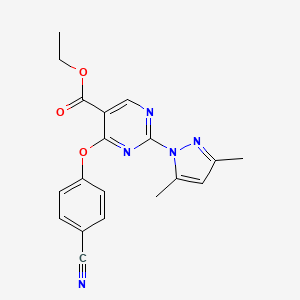
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)


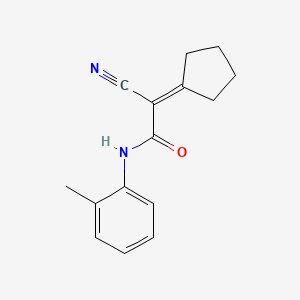
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14143926.png)
![5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14143933.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propylbenzoic acid](/img/structure/B14143940.png)
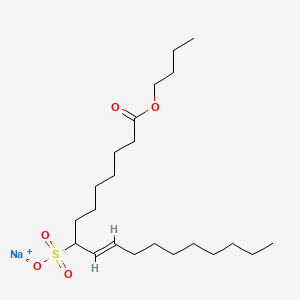
![6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14143945.png)
